2-(4-Tert-butylphenyl)cyclopentane-1,3-dione
Description
2-(4-Tert-butylphenyl)cyclopentane-1,3-dione is a cyclopentane-1,3-dione derivative featuring a bulky 4-tert-butylphenyl substituent at the C2 position. Cyclopentane-1,3-diones are recognized for their strong acidity (pKa ~4–5), comparable to carboxylic acids, making them effective bioisosteres in medicinal chemistry . The tert-butyl group introduces enhanced lipophilicity and steric bulk, which can modulate solubility, metabolic stability, and receptor-binding interactions.
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)11-6-4-10(5-7-11)14-12(16)8-9-13(14)17/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
CIGZGTVSEDTFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=O)CCC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(4-Tert-butylphenyl)cyclopentane-1,3-dione with structurally related cyclopentane-1,3-diones and analogous indane-1,3-diones:
Key Observations :
- Acidity : The tert-butyl group’s electron-donating nature slightly raises the pKa (~4.5) compared to electron-withdrawing substituents like chlorophenylsulfonamido (pKa ~3.8) .
- Biological Activity : Unlike indane-1,3-diones (e.g., anticoagulant derivatives ), cyclopentane-1,3-diones are optimized for receptor antagonism due to their planar, rigid structure.
Spectroscopic and Crystallographic Data
- NMR Shifts : The tert-butyl group’s protons appear as a singlet near δ 1.3 ppm in 1H NMR, while its quaternary carbon resonates at ~30 ppm in 13C NMR. This contrasts with electron-withdrawing groups (e.g., 4-chlorophenylsulfonamido), which deshield adjacent carbons .
- Crystal Packing : Cyclopentane-1,3-diones (e.g., 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione) form hydrogen-bonded dimers, whereas bulkier tert-butyl substituents may disrupt crystal symmetry .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for assessing the purity and structural integrity of 2-(4-Tert-butylphenyl)cyclopentane-1,3-dione?
- Methodological Answer :
- GC-MS : For purity assessment, use a DB-5MS column with a temperature gradient of 50°C (hold 2 min) to 300°C at 10°C/min. This method is validated for tert-butylphenyl derivatives and detects volatile impurities .
- X-ray Crystallography : For structural confirmation, single-crystal X-ray analysis (298 K, Mo-Kα radiation) provides bond lengths and angles. A data-to-parameter ratio >15 and R factor <0.05 ensure reliability .
- NMR Spectroscopy : H and C NMR in deuterated DMSO can resolve the dione moiety (δ ~3.0–3.5 ppm for cyclopentane protons) and tert-butyl group (δ ~1.3 ppm) .
Q. What synthetic routes are effective for preparing 2-(4-Tert-butylphenyl)cyclopentane-1,3-dione?
- Methodological Answer :
- Claisen Condensation : React 4-tert-butylphenylacetic acid with diethyl oxalate under basic conditions (e.g., NaH in THF) to form the dione core. Purify via recrystallization (ethanol/water) .
- Cyclization : Use Friedel-Crafts alkylation of cyclopentane-1,3-dione with 4-tert-butylbenzyl chloride in the presence of AlCl₃. Monitor reaction progress by TLC (silica gel, hexane/ethyl acetate 3:1) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation. The tert-butyl group is stable, but the dione moiety may hydrolyze in humid conditions .
- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid exposure to strong acids/bases to prevent ring-opening reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites. Compare with experimental NMR chemical shifts (e.g., dione carbonyls at δ ~210–220 ppm in C NMR) .
- Kinetic Studies : Perform stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH/temperature. Use Arrhenius plots to validate computational activation energies .
Q. What strategies are effective for elucidating the biological activity mechanisms of 2-(4-Tert-butylphenyl)cyclopentane-1,3-dione?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Activity : Test MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (concentration range: 1–256 µg/mL) .
- Anticancer Screening : Use MTT assays on HeLa cells with IC₅₀ determination. Include controls for mitochondrial toxicity (e.g., rotenone) .
- Molecular Docking : Simulate interactions with target proteins (e.g., tubulin) using AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) binding assays .
Q. What advanced spectroscopic techniques are critical for characterizing the electronic environment of the dione moiety?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl stretching vibrations (νC=O ~1740–1700 cm⁻¹). Compare with DFT-simulated spectra to confirm conjugation effects .
- XPS (X-ray Photoelectron Spectroscopy) : Analyze O 1s peaks (~531 eV for carbonyl oxygen) to assess electron density distribution .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s photostability be addressed?
- Methodological Answer :
- Controlled Photolysis : Expose samples to UV light (λ = 254 nm) in quartz cuvettes. Monitor degradation via HPLC (C18 column, acetonitrile/water 70:30) at 0, 6, 12, and 24 hours.
- Radical Trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench free radicals. Compare degradation rates to identify radical-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
